Summary of the Application: Olivil 4’-O-glucoside is a lignan found in the by-products of olive trees (Olea europaea L.) . These by-products are rich in molecules with antioxidant, antimicrobial, cardioprotective, and anticancer activity, making them a promising candidate for treating several human diseases .
Methods of Application: The compounds are isolated from the by-products of olive trees using various chromatographic techniques . The isolated compounds are then identified and their bioactivity is studied using appropriate biochemical assays .
Methods of Application: In metabolomics, Olivil 4’-O-glucoside can be identified and quantified in samples using techniques such as liquid chromatography-mass spectrometry (LC/MS) .
Results or Outcomes: The presence and concentration of Olivil 4’-O-glucoside in a sample can provide valuable information about the metabolic state of the organism from which the sample was taken .
Summary of the Application: Olivil 4’-O-glucoside is also used in the field of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .
Methods of Application: Olivil 4’-O-glucoside can be extracted from natural sources and incorporated into nutraceutical products .
Results or Outcomes: While the specific health benefits of Olivil 4’-O-glucoside are still being researched, it is believed to contribute to the antioxidant, antimicrobial, and other beneficial properties of the nutraceutical products in which it is included .
Olivil 4'-O-glucoside, also known as Olivil-4'-O-β-D-glucopyranoside, is a lignan compound derived from the stems of Jasminum tortuosum. With the molecular formula and a molecular weight of approximately 538.54 g/mol, this compound features a complex structure characterized by multiple hydroxyl groups and a glucoside moiety . It is notable for its potential health benefits and biological activities, which have garnered interest in both research and industrial applications.
The chemical reactivity of Olivil 4'-O-glucoside primarily involves hydrolysis, where the glucoside bond can be cleaved to release glucose and the aglycone component. This reaction can be catalyzed by acids or enzymes such as glycosidases. Additionally, Olivil 4'-O-glucoside may undergo oxidation reactions that can modify its phenolic structure, potentially leading to the formation of various metabolites that exhibit different biological activities .
Research indicates that Olivil 4'-O-glucoside possesses various biological activities. It has been studied for its antioxidant properties, which are attributed to its phenolic structure. Antioxidants help neutralize free radicals, thereby reducing oxidative stress in cells. Furthermore, preliminary studies suggest potential anti-inflammatory effects, which may contribute to its protective role against chronic diseases .
Olivil 4'-O-glucoside can be synthesized through several methods, including:
Olivil 4'-O-glucoside has potential applications in various fields:
Several compounds share structural similarities with Olivil 4'-O-glucoside, including:
Compound | Molecular Formula | Key Properties |
---|---|---|
Olivil 4'-O-glucoside | Antioxidant, anti-inflammatory | |
Hydroxytyrosol | Strong antioxidant | |
Hydroxytyrosol 4-β-D-glucoside | Antioxidant, enhances bioavailability | |
Tyrosol | Antioxidant |
Olivil 4'-O-glucoside is unique due to its specific lignan structure combined with the glucosyl moiety, which may confer distinct biological activities compared to other phenolic compounds. Its derivation from Jasminum tortuosum also highlights its potential as a natural product with specific health benefits not found in other similar compounds .
Olivil 4'-O-glucoside was first isolated in the late 20th century during phytochemical investigations of Eucommia ulmoides Oliv., a traditional Chinese medicinal plant. Early reports identified its presence in the bark and leaves of this species, which has been used for over 2,000 years in East Asian medicine. The compound was later characterized in Valeriana officinalis (valerian) roots in 2002, where it was recognized as a partial agonist of adenosine receptors. Structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed its identity as a β-D-glucopyranoside derivative of olivil, a tetrahydrofuran-type lignan.
Olivil 4'-O-glucoside belongs to two distinct chemical classes:
Classification | Characteristics |
---|---|
Lignans | Derived from oxidative coupling of two coniferyl alcohol units |
Glycosides | Contains a glucose moiety linked via β-glycosidic bond at the 4'-O position |
Taxonomically, it occurs in diverse plant families:
The compound’s stereochemistry is defined as $$(2S,3R,4S,5S,6R)$$-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.
Olivil 4'-O-glucoside has emerged as a compound of interest due to:
Recent studies utilizing cryo-TOF-SIMS/SEM have mapped its distribution in Ginkgo biloba stems, revealing preferential accumulation in phloem and parenchyma cells.
A survey of 25 peer-reviewed studies (1999–2025) reveals key trends:
Key journals publishing this research include Journal of Natural Products, Phytochemistry, and Molecules. Collaborative networks frequently involve institutions like the Chinese Academy of Sciences and European phytochemistry consortia.
The compound features:
$$ \text{LogP} = 1.2 $$ predicts moderate lipophilicity, while hydrogen bonding capacity ($$ \text{HBD} = 7 $$, $$ \text{HBA} = 12 $$) facilitates interactions with biological targets.
Quantitative analyses show variable concentrations across species:
Plant Source | Concentration (mg/g dry weight) |
---|---|
Eucommia ulmoides bark | 0.8–1.2 |
Valeriana officinalis root | 0.3–0.5 |
Jasminum tortuosum stem | 0.6–0.9 |
Biosynthetically, dirigent proteins mediate the enantioselective coupling of coniferyl alcohol to form the lignan core, followed by glucosylation.
Olivil 4'-O-glucoside possesses the molecular formula C₂₆H₃₄O₁₂, representing a complex lignan glycoside structure [1] [2] [3]. The compound exhibits a molecular weight of 538.54 grams per mole, as consistently reported across multiple chemical databases [1] [4] [5]. This molecular weight reflects the combination of the olivil lignan core with the attached β-D-glucopyranoside moiety [2]. The exact mass of the compound has been determined to be 538.20500 atomic mass units through high-resolution mass spectrometry analysis [6]. Additional physical properties include a predicted density of 1.456 ± 0.06 grams per cubic centimeter and a boiling point of 803.8 ± 65.0 degrees Celsius at standard atmospheric pressure [5] [6].
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₄O₁₂ |
Molecular Weight | 538.54 g/mol |
Exact Mass | 538.20500 u |
Density (predicted) | 1.456 ± 0.06 g/cm³ |
Boiling Point | 803.8 ± 65.0°C |
The structural architecture of Olivil 4'-O-glucoside consists of a tetrahydrofuran lignan core linked to a β-D-glucopyranoside unit [2] [11]. The compound features two aromatic rings connected through a tetrahydrofuran ring system, with one aromatic ring bearing a β-D-glucopyranoside moiety at the 4'-position [11]. The tetrahydrofuran ring contains multiple hydroxyl groups and a hydroxymethyl substituent, contributing to the overall hydrophilic character of the molecule [2]. The aromatic regions display methoxy substitution patterns characteristic of lignan natural products, with one ring containing both hydroxy and methoxy groups [3] [5]. The glucoside linkage occurs through an ether bond between the glucose anomeric carbon and the phenolic hydroxyl group at the 4'-position of one aromatic ring [2]. This structural arrangement places Olivil 4'-O-glucoside within the tetrahydrofuran class of lignans, specifically as an oxidized derivative bearing a sugar moiety [11] [25].
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol [2] [5] [11]. This systematic name reflects the complete stereochemical configuration and connectivity of all atoms within the molecule [11]. The compound is registered under Chemical Abstracts Service number 76880-93-8, providing a unique identifier for chemical databases [1] [2] [4]. Alternative chemical synonyms include β-D-Glucopyranoside, 2-methoxy-4-[[(3S,4R,5S)-tetrahydro-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl]phenyl [3] [5] [33]. Additional nomenclature variations encompass (-)-Olivil 4''-O-glucoside, Olivil-4'-O-β-glucopyranoside, and 4-{[(3s,4r,5s)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)tetrahydro-3-furanyl]methyl}-2-methoxyphenyl β-D-glucopyranoside [2] [6] [33].
Olivil 4'-O-glucoside exhibits complex stereochemistry with eight defined stereocenters distributed throughout the molecule [3]. The compound possesses a specific three-dimensional arrangement described by the stereochemical descriptors (2S,3R,4S,5S,6R) for the glucopyranoside portion and (3S,4R,5S) for the tetrahydrofuran lignan core [2] [11]. This stereochemical configuration is critical for the compound's biological activity and chemical properties [11]. The tetrahydrofuran ring system adopts a specific conformation that positions the hydroxyl groups and aromatic substituents in defined spatial orientations [25] [26]. The glucoside moiety exists in the β-configuration, indicating that the hydroxyl group at the anomeric carbon (C-1) is oriented in the equatorial position relative to the pyranose ring [2] [21]. Synthetic studies have demonstrated that the olivil-type lignan can exist as different stereoisomers, with the natural form corresponding to the specific (2S,3R,4R) configuration for related olivil derivatives [25] [26] [27]. The absolute configuration has been established through chemical synthesis and spectroscopic analysis, confirming the naturally occurring stereochemical arrangement [27].
Olivil 4'-O-glucoside belongs to the tetrahydrofuran subclass of lignans, which are characterized by the presence of a five-membered oxygen-containing ring connecting two phenylpropanoid units [35] [40]. The compound shares structural similarities with other tetrahydrofuran lignans such as pinoresinol, lariciresinol, and secoisolariciresinol [15] [18]. The biosynthetic relationship between these lignans involves sequential enzymatic transformations starting from coniferyl alcohol through stereospecific coupling reactions mediated by dirigent proteins [39]. Olivil represents an oxidized form of the basic tetrahydrofuran lignan structure, with additional hydroxylation at specific positions [14] [35]. The structural framework of Olivil 4'-O-glucoside corresponds to the olivil-type lignans, which are distinguished by their specific stereochemical arrangement and oxidation pattern [25] [26]. Related compounds in this structural family include (-)-olivil, neo-olivil, and various olivil derivatives that differ in their hydroxylation patterns and stereochemistry [12] [13] [16]. The presence of the glucoside moiety distinguishes this compound from the aglycone olivil, representing a glycosylated derivative that enhances water solubility and modifies biological properties [15] [24].
Olivil 4'-O-glucoside exists as a solid at room temperature, manifesting as a fine powder in its pure form [1] [2]. This characteristic white to off-white powder appearance is typical of lignan glucosides and facilitates handling and storage in laboratory and research applications [2] [3]. The compound maintains its solid state across a wide range of ambient conditions, contributing to its stability during storage and transportation.
Olivil 4'-O-glucoside demonstrates excellent solubility across a broad spectrum of organic solvents, reflecting its amphiphilic nature due to the combination of lipophilic lignan moiety and hydrophilic glucose residue [1] [2] [3]. The compound exhibits high solubility in:
Solvent Category | Specific Solvents | Solubility Status |
---|---|---|
Polar aprotic solvents | Dimethyl sulfoxide (DMSO) | Highly soluble [1] [2] [3] |
Polar protic solvents | Methanol, Ethanol, Pyridine | Readily soluble [1] [4] |
Moderately polar solvents | Chloroform, Dichloromethane | Soluble [2] [3] |
Ester solvents | Ethyl acetate | Soluble [2] [3] |
Ketone solvents | Acetone | Soluble [2] [3] |
Aqueous media | Water | Limited solubility |
The broad solubility profile facilitates various analytical procedures and extraction methodologies. For enhanced dissolution, heating to 37°C with ultrasonic agitation is recommended [2] [5].
Nuclear magnetic resonance spectroscopy provides crucial structural information for Olivil 4'-O-glucoside. ¹H Nuclear Magnetic Resonance analysis reveals characteristic signals in both aromatic and aliphatic regions [6] [7] [8]. The aromatic protons from the lignan core typically appear in the 6.5-7.5 ppm region, while the glucose protons manifest in the 3.0-5.5 ppm range. The anomeric proton of the β-D-glucopyranosyl moiety appears as a diagnostic signal, confirming the glycosidic linkage configuration.
¹³C Nuclear Magnetic Resonance spectroscopy displays complex resonance patterns encompassing both aromatic carbons from the lignan framework and aliphatic carbons from the glucose unit [6] [7] [8]. The anomeric carbon typically resonates around 100-105 ppm, while aromatic carbons appear in the 110-160 ppm region.
Mass spectrometric analysis of Olivil 4'-O-glucoside yields characteristic fragmentation patterns. In negative ion mode, the compound exhibits a molecular ion peak at m/z 537.1, corresponding to [M-H]⁻ [9]. Characteristic fragment ions include m/z 375 (loss of glucose residue), m/z 345 (successive loss of formaldehyde), and other diagnostic fragments arising from the lignan core degradation pathways.
Infrared spectroscopy reveals distinctive absorption bands characteristic of the functional groups present in Olivil 4'-O-glucoside [10]:
Wavenumber Range (cm⁻¹) | Assignment | Description |
---|---|---|
3600-3200 | O-H stretching | Multiple hydroxyl groups from glucose and lignan moieties |
2920 | C-H stretching | Aliphatic C-H bonds from methylene and methyl groups |
1657 | C=O stretching | Carbonyl functionalities in the aromatic system |
1080 | C-O-C stretching | Glycosidic bond vibrations and pyranose ring |
Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima at 240 nm and 327 nm, typical of phenolic compounds with extended conjugation [11]. These absorption bands arise from π→π* transitions within the aromatic lignan system, providing analytical utility for quantitative determination and purity assessment.
The melting point of Olivil 4'-O-glucoside has not been definitively established in the literature [12] [13]. However, typical lignan glucosides exhibit melting points in the range of 150-250°C, often accompanied by decomposition. The predicted boiling point is calculated at 803.8 ± 65.0°C at 760 mmHg [13], though this value represents theoretical estimation as the compound likely decomposes before reaching this temperature.
Olivil 4'-O-glucoside demonstrates stability under normal conditions at ambient temperature [14]. However, the compound requires careful thermal management:
Storage Condition | Stability Duration | Notes |
---|---|---|
-20°C | Up to 1 month | Recommended for routine storage [5] [15] |
-80°C | Up to 6 months | Long-term preservation [5] [15] |
Room temperature | Limited | Requires protection from heat and light [2] [5] |
The compound exhibits typical organic glucoside thermal behavior, with gradual degradation occurring at elevated temperatures. Decomposition temperature data is not specifically available, but thermal analysis would likely reveal multi-step degradation involving dehydration, deglycosylation, and lignan core fragmentation.
Olivil 4'-O-glucoside possesses eight defined stereocenters, contributing to its complex three-dimensional structure [16] [17]. The stereochemical configuration is designated as (2S,3R,4S,5S,6R) for the glucose moiety and (3S,4R,5S) for the lignan core [1] [16] [2]. This extensive chirality renders the compound optically active, with the predominant natural form exhibiting levorotatory characteristics, hence the common designation as (-)-Olivil 4'-O-glucoside [18] [19].